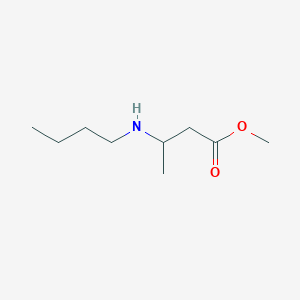

Methyl 3-(butylamino)butanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as Methyl Butanoate, involves esterification reaction involving butyric acid and methanol over a catalyst . The reduction strategy consists in the use of artificial intelligence to define the main chain and produce a skeletal mechanism, apply the traditional hypotheses of steady-state and partial equilibrium, and justify these assumptions through an asymptotic analysis .Molecular Structure Analysis

The molecular structure of “Methyl 3-(butylamino)butanoate” can be inferred from its name and similar compounds. It likely contains an ester functional group (from the “oate” suffix), a butyl group (a four-carbon chain), and an amino group attached to the third carbon .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as Methyl Butanoate, are complex and involve multiple steps. The computational treatment of detailed kinetic reaction mechanisms for combustion is expensive, especially in the case of biodiesel fuels . As Methyl Butanoate is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain, it has been used to obtain a reduced kinetic mechanism for the MB .Physical And Chemical Properties Analysis

Based on similar compounds, “Methyl 3-(butylamino)butanoate” is likely a colorless liquid with low solubility in water . It may have a fruity odor, as is common with many esters .Wissenschaftliche Forschungsanwendungen

1. Autoignition Chemistry in Biodiesel Fuel

Methyl butanoate is a key surrogate for fatty acid esters in biodiesel fuel. A detailed study by Jiao, Zhang, and Dibble (2015) analyzed the thermodynamics and kinetics of its autoignition chemistry. They highlighted the importance of hydroperoxy alkylperoxy radicals in diesel fuel autoignition and identified significant reaction pathways, essential for understanding methyl butanoate’s role in biodiesel autoignition (Jiao, Zhang, & Dibble, 2015).

Wirkmechanismus

Target of Action

It’s known that esters, such as methyl 3-(butylamino)butanoate, often interact with various enzymes and receptors in the body .

Mode of Action

As an ester, it’s likely to undergo hydrolysis in the body, breaking down into its constituent alcohol and acid . This process can result in various biochemical changes depending on the specific targets it interacts with.

Biochemical Pathways

For example, they can participate in esterification reactions, which are important in the synthesis of lipids and proteins .

Pharmacokinetics

Like most esters, it’s likely to be lipophilic, which could influence its absorption and distribution within the body . Its metabolism would likely involve hydrolysis, breaking it down into its constituent alcohol and acid .

Result of Action

The breakdown products of esters can have various effects depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(butylamino)butanoate. For example, factors such as pH and temperature can affect the rate of ester hydrolysis . Furthermore, the presence of specific enzymes can also influence the rate of this reaction .

Safety and Hazards

Zukünftige Richtungen

The future directions for research into “Methyl 3-(butylamino)butanoate” and similar compounds could involve further exploration of their potential uses in industry, such as in the production of biodiesel fuels . Additionally, more detailed studies into their physical and chemical properties, as well as their safety and hazards, would be beneficial.

Eigenschaften

IUPAC Name |

methyl 3-(butylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJYUFAUWNVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(butylamino)butanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

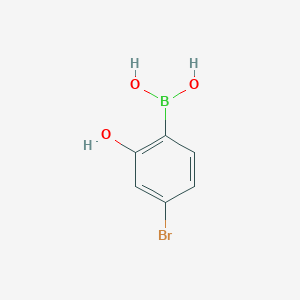

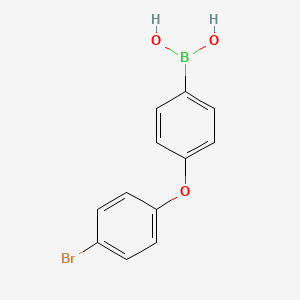

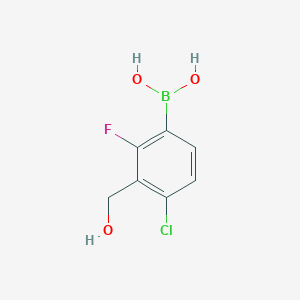

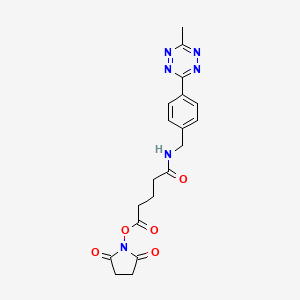

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 1,2,3,4-tetrahydro-1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-](/img/structure/B3241276.png)

![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241298.png)

![7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241301.png)